(2-Cyclohexyl-6-methylpyrimidin-4-yl)methanamine
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Overview
Description
(2-Cyclohexyl-6-methylpyrimidin-4-yl)methanamine is an organic compound with the molecular formula C12H19N3 It is a derivative of pyrimidine, featuring a cyclohexyl group and a methyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-6-methylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyl-6-methylpyrimidin-4-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(2-Cyclohexyl-6-methylpyrimidin-4-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclohexyl-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylpyrimidin-4-yl)methanamine
- (2-Cyclohexylpyrimidin-4-yl)methanamine
- (2-Cyclohexyl-6-chloropyrimidin-4-yl)methanamine
Uniqueness
(2-Cyclohexyl-6-methylpyrimidin-4-yl)methanamine is unique due to the presence of both cyclohexyl and methyl groups on the pyrimidine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective.
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(2-cyclohexyl-6-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C12H19N3/c1-9-7-11(8-13)15-12(14-9)10-5-3-2-4-6-10/h7,10H,2-6,8,13H2,1H3 |
InChI Key |
PNWTXJQYENHMLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCCC2)CN |
Origin of Product |
United States |
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